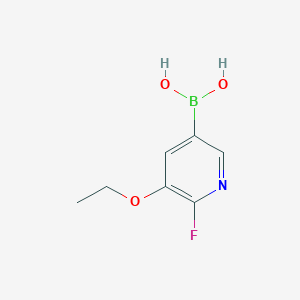

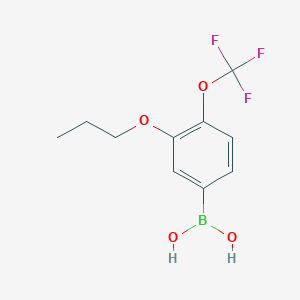

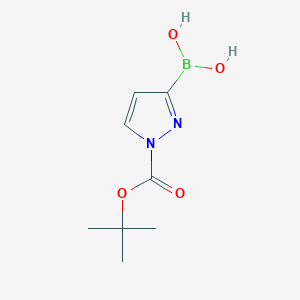

![molecular formula C7H10N2 B6342860 7-Azabicyclo[2.2.1]heptane-1-carbonitrile CAS No. 1193090-76-4](/img/structure/B6342860.png)

7-Azabicyclo[2.2.1]heptane-1-carbonitrile

Descripción general

Descripción

7-Azabicyclo[2.2.1]heptane-1-carbonitrile is a chemical compound that has been used in the synthesis of various fluorescent dyes and other chemical compounds . It has been used as an electron donating auxochrome group in the design of a highly fluorescent sulforhodamine dye, 221SR . This dye has higher fluorescent quantum yields and emission efficiencies that are invariant in the 20→ 60 °C temperature range .

Synthesis Analysis

The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carbonitriles has been achieved through a straightforward one-pot method . This method starts from cyclohexanones bearing a leaving group at the 4-position . In situ imine formation, followed by reversible cyanide addition, allows complete conversion of 4-(mesyloxy)cyclohexanone to the bicyclic core .Molecular Structure Analysis

The molecular structure of this compound has been studied using DFT methods . The presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) favors a β-strand-like extended conformation of the adjacent α-amino acid on the N side .Chemical Reactions Analysis

The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed . The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of these radical-mediated cyclizations are discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied in the context of its use in the design of fluorescent dyes . The dye synthesized using 7-azabicylco[2.2.1]heptyl moieties as the electron donating auxochrome groups has higher fluorescent quantum yields and emission efficiencies that are invariant in the 20→ 60 °C temperature range .Aplicaciones Científicas De Investigación

Structural Characterization and Synthesis

- Structural Characterization : 7-Azabicyclo[2.2.1]heptane, a key component in epibatidine, has been structurally characterized as 7-azabicyclo[2.2.1]heptan-7-ium chloride (Britvin & Rumyantsev, 2017).

- Synthesis for Epibatidine Analogues : A straightforward method for synthesizing 7-azabicyclo[2.2.1]heptane-1-carbonitriles, useful in the creation of novel epibatidine analogues, has been developed (Heugebaert et al., 2010).

Chemical and Physical Properties

- Nitrogen-Bridged Ring Systems : The chemistry of 7-azabicyclo[2.2.1]heptadienes and their derivatives, illustrating important aspects of organic reaction mechanisms, has been studied (Kricka & Vernon, 1974).

- Amide Group Planarity : Amides of 7-azabicyclo[2.2.1]heptane demonstrate nitrogen-pyramidalization and low rotational barriers in solution, differing from monocyclic pyrrolidine amides (Otani et al., 2003).

Advanced Intermediates and Synthesis Techniques

- Thermal Decomposition Intermediate : N-amino-7-azabicyclo[2.2.1]heptane and its derivatives were investigated for their thermal decomposition properties (Dervan & Uyehara, 1976).

- Aza-Prins-Pinacol Reaction : The aza-Prins-pinacol reaction has been employed to rapidly access 7-azabicyclo[2.2.1]heptane ring systems, demonstrating potential for synthesizing biologically relevant azabicyclic targets (Armstrong & Shanahan, 2005).

Specialized Applications and Analyses

- Glutamic Acid Analogue Synthesis : A glutamic acid analogue with a 7-azabicyclo[2.2.1]heptane structure was synthesized, showcasing the potential of these compounds in biochemical applications (Hart & Rapoport, 1999).

- Nuclear Magnetic Resonance Studies : NMR investigations of chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives, offering insights into molecular structures and dynamics (Portoghese & Turcotte, 1971).

Mecanismo De Acción

Propiedades

IUPAC Name |

7-azabicyclo[2.2.1]heptane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-7-3-1-6(9-7)2-4-7/h6,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAQJGKQAQQZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

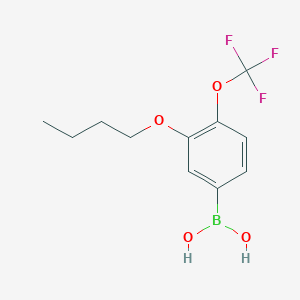

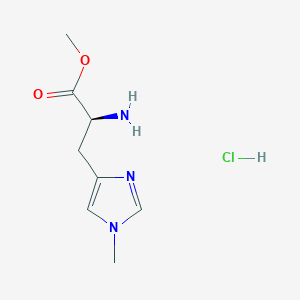

![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)

![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)